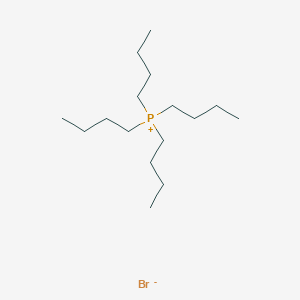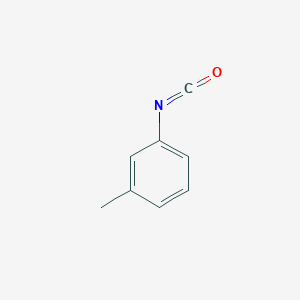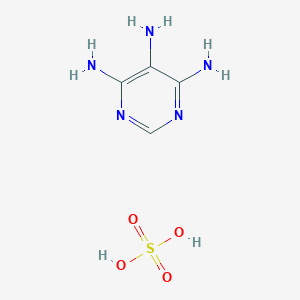
Tetrabutylphosphonium bromid
Übersicht
Beschreibung
Tetrabutylphosphonium bromide, also known as Tetrabutylphosphonium bromide, is a useful research compound. Its molecular formula is C16H36BrP and its molecular weight is 339.33 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrabutylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrabutylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalysator in der chemischen Synthese
Tetrabutylphosphonium bromid (TBPB) wird als Katalysator in verschiedenen chemischen Reaktionen eingesetzt, da es die Übertragung von Reaktanten über Phasengrenzen hinweg erleichtern kann. Es ist besonders bei hohen Temperaturen nützlich, bei denen Stickstoffanaloga versagen könnten. Zum Beispiel unterstützt es die Dealkoxycarbonylierung von Malonaten und β-Ketoestern, wenn diese in Stearinsäure erhitzt werden .
Ionische Flüssigkeit als Lösungsmittel
Als ionische Flüssigkeit dient TBPB als Lösungsmittel, das die Regioselektivität von O-Alkylierungsreaktionen mit C/O-ambidenten Nukleophilen verbessern kann . Seine ionische Natur ermöglicht einzigartige Solvatationseigenschaften, die in traditionellen Lösungsmitteln nicht vorkommen.
Studien zur Umweltbelastung
Es wurden Untersuchungen durchgeführt, um die Auswirkungen von TBPB auf Böden zu bewerten, insbesondere in Bezug auf seine Auswirkungen auf die Enzymaktivität und die Bodenökologie bei verschiedenen Konzentrationen .
Nanotechnologie
In der Nanotechnologie wurde TBPB auf sein Potenzial untersucht, die Größe von Nano-Komplexen, die mit zellpenetrierenden Peptiden (CPPs) und Nukleinsäuren gebildet werden, zu reduzieren und ihre Stabilität zu verbessern. Diese sind entscheidend für Gensystems .
Wirkmechanismus
Target of Action
Tetrabutylphosphonium bromide (TBPB) is a quaternary salt . Its primary targets are the halogen exchange reactions and ruthenium catalysts . It acts as a medium to disperse ruthenium catalyst for the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It also acts as a catalyst supported on silica or alumina for the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride .
Mode of Action
TBPB interacts with its targets by acting as a phase-transfer catalyst . In high temperatures, it facilitates the dealkoxycarbonylation of malonates and β-keto esters by heating in stearic acid . It also serves as an ionic liquid solvent in the regioselective O-alkylation of C/O ambident nucleophiles .
Biochemical Pathways
It is known that tbpb plays a role in the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It also participates in the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride .
Result of Action
The molecular and cellular effects of TBPB’s action are primarily seen in its role as a catalyst. It facilitates the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It also aids in the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride .
Action Environment
The action, efficacy, and stability of TBPB are influenced by environmental factors such as temperature and the presence of other compounds. For instance, TBPB is used as a phase-transfer catalyst at high temperatures . The presence of other compounds, such as ruthenium catalysts or alkyl chloride, also affects its action .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tetrabutylphosphonium bromide has been found to interact with various biomolecules. For instance, it has been used as a medium to disperse ruthenium catalyst for the synthesis of ethylene glycol from synthesis gas via ruthenium melt catalysis . It has also been used as a catalyst supported on silica or alumina for the halogen exchange reaction to synthesize alkyl bromide from alkyl chloride . These interactions suggest that Tetrabutylphosphonium bromide may have a role in biochemical reactions involving these enzymes and proteins .
Cellular Effects
This suggests that Tetrabutylphosphonium bromide may influence cell function by affecting the delivery of macromolecular cargo, particularly nucleic acids .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Tetrabutylphosphonium bromide has been observed to affect the stability of hydrate formation effectively . This suggests that Tetrabutylphosphonium bromide may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Given its role as a phase transfer catalyst, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
As a phase transfer catalyst, it may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Given its role in biochemical reactions and potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
tetrabutylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXQBLJXBGEKF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2304-30-5 (chloride), 3115-66-0 (iodide) | |
| Record name | Tetrabutylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047945 | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3115-68-2 | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonium, tetrabutyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2953275L2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabutylphosphonium bromide?
A1: Tetrabutylphosphonium bromide has the molecular formula (C4H9)4PBr and a molecular weight of 323.37 g/mol.
Q2: How can TBPB be characterized spectroscopically?
A2: TBPB can be characterized using various spectroscopic techniques:
- NMR Spectroscopy: ¹³C and ³¹P NMR provide information about the carbon and phosphorus environments in the molecule. For instance, a study identified the transformation of TBPB to tributylphosphine oxide during a chloride-fluoride exchange reaction using ¹³C and ³¹P NMR. []
- FTIR Spectroscopy: FTIR helps identify functional groups and analyze changes in chemical bonds. This technique has been used to investigate the structure of dehydrofluorinated poly(vinylidene fluoride) after reacting with TBPB and aqueous sodium hydroxide. []
Q3: What is the thermal stability of TBPB?
A3: TBPB exhibits good thermal stability. Studies on kaolinite-TBPB intercalation compounds show that TBPB starts to decompose at temperatures above 100°C, highlighting its higher thermal stability compared to its ammonium analog, tetrabutylammonium bromide. []
Q4: How does tetrabutylphosphonium bromide function as a phase transfer catalyst?
A5: TBPB acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases, typically an aqueous phase and an organic phase. Its ability to dissolve in both polar and nonpolar environments allows it to shuttle ions across the phase boundary, promoting reactions that would otherwise proceed slowly or not at all. [, , , , , , , , ]
Q5: Can you provide examples of reactions where TBPB is used as a catalyst?
A5: TBPB has found use as a catalyst in various reactions, including:
- Oxidation: It catalyzes the selective oxidation of benzyl alcohols to benzaldehydes using potassium dichromate [], as well as the oxidation of primary aliphatic alcohols to their corresponding aldehydes using monochromate in benzene. []
- Dehydration: TBPB serves as both a solvent and catalyst in the dehydration of diols to conjugated dienes. This property is particularly useful in the biobased production of 1,3-butadiene from 1,4-butanediol. []
- Chlorination: TBPB effectively catalyzes the additive chlorination of 1,3-butadiene, directing chlorine preferentially to 1,2 positions. []
- Thiolysis: TBPB promotes the regioselective ring-opening of 1,2-epoxides with diaryl disulfides in the presence of zinc and bismuth(III) trifluoroacetate or bismuth(III) triflate. []
- Aldolization: TBPB, in conjunction with K2CO3, facilitates the direct aldolization of unprotected fructose with long-chain aldehydes (C8–C12) under microwave irradiation. []
Q6: What are the advantages of using tetrabutylphosphonium bromide as a phase transfer catalyst?
A6: TBPB offers several advantages as a phase transfer catalyst:
- High Activity: It exhibits good catalytic activity in various reactions, leading to efficient transformations. [, , , ]
- Selectivity: TBPB demonstrates selectivity in promoting desired reactions, minimizing side product formation. [, , , , , ]
- Mild Reaction Conditions: Reactions catalyzed by TBPB often proceed under milder conditions, such as lower temperatures and pressures, compared to conventional methods. [, , ]
- Ease of Product Separation: The use of TBPB can simplify product isolation and purification, as it often forms a separate phase from the reaction mixture. []
Q7: How is tetrabutylphosphonium bromide used in material science?
A7: In material science, TBPB plays a significant role in:
- Polymer Synthesis: TBPB is a catalyst in synthesizing various polymers, including polyphosphates [], fluoropolymers [], polycarbonates with pendant chloromethyl groups [], and polyethers with unsymmetrical structures []. It also participates in dehydrofluorination reactions to modify poly(vinylidene fluoride). []
- Membrane Modification: TBPB enhances the properties of sulfonated poly(ether ether ketone) (SPEEK) membranes used in proton exchange membrane (PEM) fuel cells. []
- Intercalation Compounds: TBPB intercalates into the layers of kaolinite, expanding its interlayer spacing and altering its properties. These intercalation compounds exhibit improved thermal stability and resistance to solvents. []
Q8: What are the applications of TBPB in environmental science?
A8: TBPB contributes to environmental science through:
- Gas Hydrate Formation: It acts as a promoter for the formation of semiclathrate hydrates with methane, carbon dioxide, and nitrogen, offering potential for gas storage and separation applications. [, , ]
- Hydrogen Sulfide Utilization: TBPB catalyzes the reaction of hydrogen sulfide with benzyl chloride to produce dibenzyl sulfide and dibenzyl disulfide, providing a way to utilize this toxic gas for valuable chemical synthesis. [, ]
Q9: Are there applications of TBPB in extraction processes?
A9: Yes, TBPB plays a role in various extraction processes, including:
- Denitrogenation of Fuel Oils: TBPB-based deep eutectic solvents (DESs) efficiently extract nitrogen compounds from fuel oils, improving their quality and environmental friendliness. [, ]
- Toluene Extraction: TBPB-based DESs effectively separate toluene from toluene/heptane mixtures, demonstrating potential for industrial applications. []
Q10: Has computational chemistry been employed to study TBPB?
A10: Yes, computational chemistry techniques, particularly quantum chemical calculations, have been utilized to:
- Screen Ionic Liquids and DESs: These calculations helped predict the activity coefficients of nitrogen compounds and diesel in TBPB-based DESs, aiding in the selection of suitable solvents for denitrogenation. []
- Investigate Extraction Mechanisms: Quantum chemical calculations provided insights into the interactions between TBPB-based DESs and nitrogen compounds at the molecular level. []
Q11: How do structural modifications of tetrabutylphosphonium bromide affect its activity?
A11: While limited information is available on specific structure-activity relationships for TBPB, altering the alkyl chain length or introducing different substituents on the phosphonium cation can influence its solubility, steric hindrance, and electronic properties, ultimately impacting its catalytic activity and selectivity. Further research is needed to establish detailed structure-activity relationships for TBPB and its derivatives.
Q12: What is the environmental impact of TBPB?
A13: Research on the environmental impact of TBPB is still ongoing. One study found that high doses of TBPB in soil negatively affected enzyme activity, organic matter characteristics, and posed a risk to Aliivibrio fischeri bacteria, indicating potential ecotoxicological effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)











